molecular formula C11H17N3O5 B082665 N(4), O(2')-Dimethylcytidine CAS No. 13048-95-8

N(4), O(2')-Dimethylcytidine

Cat. No.: B082665
CAS No.: 13048-95-8
M. Wt: 271.27 g/mol
InChI Key: BNXGRQLXOMSOMV-PEBGCTIMSA-N
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Description

N(4), O(2')-Dimethylcytidine (m4Cm) is a naturally occurring, double-methylated ribonucleoside derivative critical for advanced RNA epitranscriptomics research. This compound features methylation on the nucleobase at the N4-position of cytidine and on the ribose sugar at the 2'-O-position . Historically identified in the decoding region of bacterial 16S ribosomal RNA (rRNA), its presence is crucial for proper ribosomal function . Recent groundbreaking research has also identified m4Cm in the 18S rRNA of mammalian cells, significantly expanding its research relevance into eukaryotic systems and the regulation of gene expression . As a modified nucleoside, m4Cm plays a significant role in investigating the structural and functional impact of RNA modifications. Studies utilizing circular dichroism (CD) and 1H NMR spectroscopy have determined that m4Cm prefers the anti conformation about the glycosidic bond, and its specific methylation pattern influences the sugar pucker of the nucleoside . These subtle conformational changes are essential for understanding how post-transcriptional modifications fine-tune RNA structure, stability, and its interactions with proteins and other RNAs . Researchers employ this compound as a standard in liquid chromatography-mass spectrometry (LC-MS) workflows to identify and quantify this modification in complex RNA samples . It is also vital for biochemical studies aiming to decipher the mechanisms of methyltransferase enzymes and the role of epitranscriptomic marks in cellular processes from bacteria to mammals . The product is supplied with the highest quality standards for research applications. This compound is provided for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXGRQLXOMSOMV-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156571
Record name N(4), O(2')-Dimethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13048-95-8
Record name N(4), O(2')-Dimethylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4), O(2')-Dimethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Uridine-to-m⁴Cm Conversion via Anhydrouridine Intermediates

The current gold-standard method (Scheme 1) begins with uridine, which is converted to 2,2′-anhydrouridine (1 ) using diphenyl carbonate in dimethylformamide (DMF). Reaction with magnesium methoxide in methanol generates 2′-O-methyluridine (2 ) in 79% yield over two steps. Acetylation of 2 with acetic anhydride and 4-dimethylaminopyridine (DMAP) affords 3′,5′-diacetyl-2′-O-methyluridine (3 ), which undergoes C4 activation with tetrazole to form intermediate 4 . Nucleophilic substitution with methylamine hydrochloride yields 3′,5′-diacetyl-N⁴,2′-O-dimethylcytidine (5 ), and subsequent deprotection with methanolic ammonia gives m⁴Cm (6 ) in 67% overall yield.

Key Advantages:

  • Cost-Effectiveness : Avoids expensive silylating agents like TIPDSCl₂.

  • Scalability : Demonstrated for multigram batches (5–75 g).

  • Versatility : Intermediates 3 and 4 permit access to related analogues (e.g., Cm, m⁴C).

One-Pot Synthesis Using Unprotected Anhydrouridine

A patent by US5739314A describes an optimized route for 2′-O-methylation that eliminates ribose protection. Unprotected anhydrouridine reacts with magnesium methoxide in methanol at 150°C, directly yielding 2′-O-methyluridine in a single pot. While this method focuses on uridine derivatives, its principles apply to cytidine systems. For m⁴Cm synthesis, this approach reduces steps by avoiding 3′,5′-O-acetylation, though N⁴-methylation still requires subsequent tetrazole activation and methylamine substitution.

Comparative Analysis of Synthetic Routes

Parameter Robins-Naik Method Nyilas-Chattopadhyaya One-Pot (US5739314A)
Starting MaterialUridineUridineAnhydrouridine
Protecting GroupsAcetylTIPDSNone
Steps653 (for 2′-O-methylation)
Overall Yield67%35%~70% (estimated)
ScalabilityMultigramGram-scaleMultigram
CostLowHighLow

The one-pot method’s elimination of protecting groups and solvent flexibility (e.g., methanol vs. DMF) positions it as the most industrially viable, albeit requiring adaptation for cytidine.

Structural and Conformational Insights

Sugar Puckering and Methylation Effects

1D NOE and ¹H NMR coupling constants reveal that m⁴Cm adopts a C3′-endo (north) sugar pucker, similar to unmodified cytidine (Table 1). However, 2′-O-methylation increases the C3′-endo preference (N/S ratio = 1.9–2.0 for Cm vs. 1.6 for cytidine), while N⁴-methylation slightly reduces it (1.3 for m⁴C). In m⁴Cm, these opposing effects balance, restoring the N/S ratio to 1.6–1.7.

Table 1: Sugar Puckering Parameters

Nucleoside J₁',₂' (Hz) J₂',₃' (Hz) J₃',₄' (Hz) N/S Ratio
Cytidine5.24.83.11.6
m⁴Cm5.04.73.01.7
Cm4.94.52.92.0
m⁴C5.35.13.31.3

Anti Conformation Dominance

Circular dichroism (CD) spectra confirm that all cytidine derivatives favor the anti glycosidic bond conformation. NOE differences between H6 (base) and H1′/H2′/H3′ (sugar) protons are consistent with this trend: irradiation of H2′/H3′ in m⁴Cm produces a 9.0% NOE at H6, comparable to cytidine’s 9.5% .

Chemical Reactions Analysis

Types of Reactions

N(4), O(2’)-Dimethylcytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylated positions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of N(4), O(2’)-Dimethylcytidine.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the methyl groups.

Scientific Research Applications

Chemistry

  • Building Block for Modified Nucleic Acids : N(4), O(2')-Dimethylcytidine serves as a critical building block in the synthesis of modified nucleic acids and nucleotides. Its incorporation into RNA sequences allows researchers to study the effects of methylation on nucleic acid stability and reactivity .

Biology

  • RNA Modification Studies : The compound plays an essential role in RNA modification, impacting gene expression and regulation. Studies have shown that this compound can alter base pairing specificity and stability in RNA duplexes, affecting transcriptional fidelity and efficiency .
  • Structural Insights : Research employing X-ray crystallography has revealed that the presence of this modified nucleoside can stabilize RNA structures, which is crucial for understanding RNA function in cellular processes .

Medicine

  • Therapeutic Potential : Investigations into the antiviral and anticancer properties of this compound have shown promising results. Its modifications may enhance the efficacy of therapeutic agents by improving their stability against enzymatic degradation.
  • Diagnostic Tools : The compound is also being explored for its potential use in developing diagnostic tools that can detect specific RNA modifications associated with diseases, including cancer.

Industry

  • Analytical Chemistry Standards : this compound is utilized as a standard in analytical chemistry, aiding in the calibration of techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) for nucleic acid analysis.

Data Tables

Application AreaSpecific UseImpact
ChemistryBuilding block for RNA synthesisEnhances stability and reactivity
BiologyRNA modification studiesAlters gene expression regulation
MedicineAntiviral/anticancer researchPotential to improve therapeutic efficacy
IndustryAnalytical chemistry standardSupports accurate nucleic acid analysis

Case Study 1: RNA Structure Stabilization

A study published in Nucleic Acids Research demonstrated that incorporating this compound into RNA oligonucleotides resulted in increased thermal stability compared to unmodified counterparts. This finding suggests its potential utility in designing stable RNA-based therapeutics .

Case Study 2: Gene Expression Regulation

Research highlighted in Biochemistry showed that this compound-modified RNA exhibited altered base-pairing properties, leading to changes in gene expression profiles in Escherichia coli. This underscores the importance of this compound in understanding post-transcriptional regulation mechanisms .

Mechanism of Action

The mechanism of action of N(4), O(2’)-Dimethylcytidine involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. The methylation at the nitrogen and oxygen positions can affect the hydrogen bonding and base pairing properties of the nucleoside, leading to changes in RNA stability and interactions with proteins. These modifications can impact various cellular processes, including translation, splicing, and RNA-mediated gene regulation.

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : C₁₂H₁₉N₃O₅
  • Molecular Weight : 285.3 g/mol
  • Modification Sites : N4 (cytosine base) and O2' (ribose sugar).
  • Thermal Stability : Enhanced duplex stability due to ribose rigidity and base-pairing reinforcement .
N4-Methylcytidine (m4C)
  • Modifications : Methylation only at the N4 position of cytidine.
  • Synthesis : Synthesized via selective methylation of cytidine using reagents like methylamine and phosphoramidite chemistry .
  • Key Differences :
    • Lacks the O2'-methyl group, resulting in greater ribose flexibility compared to m4Cm .
    • Reduced thermal stability (ΔTm = ~2–4°C lower than m4Cm) in RNA duplexes due to weaker sugar pucker stabilization .
O2'-Methylcytidine (m2C)
  • Modifications : Methylation only at the O2' hydroxyl of ribose.
  • Synthesis : Derived from uridine via 2,2'-anhydrouridine intermediates followed by magnesium methoxide treatment .
  • Key Differences :
    • Absence of N4-methylation reduces base-pairing specificity with guanine.
    • Conformationally similar to m4Cm (C3'-endo sugar pucker) but lacks the N4-methyl’s stabilizing effect on hydrogen bonding .
N4,N4-Dimethylcytidine (m42C)
  • Modifications : Two methyl groups at the N4 position.
  • Synthesis : Requires sequential methylation steps under controlled conditions .
  • Key Differences :
    • Steric hindrance from dual N4-methyl groups disrupts Watson-Crick pairing, reducing duplex stability (ΔTm = ~6°C lower than m4Cm) .
    • Less resistant to RNase A compared to m4Cm due to unmodified ribose .

Functional and Stability Comparisons

Thermal Stability (Tm) in RNA Duplexes
Compound Tm (°C) ΔTm vs. Cytidine Key Contributors to Stability
Cytidine 62.5 Baseline Unmodified ribose and base
m4C 66.1 +3.6 N4-methyl enhances base pairing
m2C 68.3 +5.8 O2'-methyl rigidifies ribose
m4Cm 70.9 +8.4 Synergistic N4 and O2' methylation
m42C 64.7 +2.2 N4-dimethyl steric hindrance

Data from UV melting studies .

Enzymatic Resistance
  • RNase A Resistance :
    • m4Cm exhibits >90% resistance due to O2'-methyl hindering enzyme access .
    • m4C and m42C show ~50% resistance, as unmodified ribose allows enzyme binding .
Conformational Analysis
  • Sugar Pucker :
    • m4Cm and m2C adopt a C3'-endo conformation, stabilizing A-form RNA helices .
    • m4C and m42C show mixed C2'-endo/C3'-endo dynamics, reducing duplex predictability .

Biological Activity

N(4), O(2')-Dimethylcytidine, also known as m4Cm^{4}Cm, is a modified nucleoside that plays significant roles in RNA biology, particularly in the context of ribosomal function and RNA stability. This article explores its biological activity, synthesis, structural characteristics, and implications in cellular processes, drawing from diverse research findings.

This compound is a methylated derivative of cytidine where a methyl group is added to the nitrogen at position 4 (N(4)) and the oxygen at position 2' (O(2')). This modification is found in various RNA molecules and is critical for their structural integrity and functionality.

2. Synthesis of this compound

The synthesis of m4Cm^{4}Cm has been achieved through several methods, often involving the conversion of uridine derivatives:

  • Stepwise Synthesis : Starting from uridine, intermediates are generated through methylation and protection strategies, ultimately yielding m4Cm^{4}Cm with high efficiency .
  • Yield Data : The overall yield for m4Cm^{4}Cm synthesis can reach up to 67% , demonstrating the feasibility of producing this compound on a multigram scale .

3.1 Conformation Studies

Studies utilizing circular dichroism (CD) and nuclear magnetic resonance (NMR) have revealed that:

  • The sugar pucker conformation of m4Cm^{4}Cm prefers the C3'-endo form, similar to unmodified cytidine, but with slight variations due to methylation .
  • Methylation at both the N(4) and O(2') positions influences base pairing properties, affecting RNA duplex stability .

3.2 Base Pairing Dynamics

Research indicates that m4Cm^{4}Cm alters base pairing dynamics within RNA structures:

  • Base Pair Discrimination : The introduction of m4Cm^{4}Cm reduces discrimination between canonical C:G pairs and mismatched pairs (C:A, C:T), which may lead to increased flexibility in RNA interactions .

4.1 Role in Ribosomal Function

m4Cm^{4}Cm is crucial for ribosomal activity in hyperthermophilic organisms:

  • Methyltransferase Activity : A specific RNA methyltransferase synthesizes m4Cm^{4}Cm, which is essential for the growth of certain archaea under extreme conditions .
  • Stability Enhancement : The presence of m4Cm^{4}Cm contributes to the thermal stability of ribosomal RNA, enhancing its functionality in high-temperature environments .

4.2 Implications for RNA Therapeutics

The unique properties of m4Cm^{4}Cm have implications in therapeutic applications:

  • Nuclease Resistance : The modification provides resistance against nucleases, making it a candidate for enhancing the stability and efficacy of RNA-based therapeutics such as siRNAs .
  • Increased Lifetime : Modifications like m4Cm^{4}Cm can increase the abundance and lifespan of therapeutic RNAs, improving their performance in clinical settings .

5.1 Structural Analysis of Modified RNAs

Recent studies have employed X-ray crystallography to analyze the structural impacts of m4Cm^{4}Cm:

StudyFindings
Demonstrated that m4Cm^{4}Cm disrupts C:G pairing stability, leading to wobble-like configurations in RNA duplexes.
Revealed that methylation affects sugar pucker conformations and base pairing preferences significantly.

5.2 Impact on Cellular Processes

Research has indicated that m4Cm^{4}Cm modifications can influence cellular processes such as translation fidelity and RNA turnover rates:

  • Translation Efficiency : Modifications may enhance or disrupt translation efficiency depending on their position within the RNA structure .
  • Cellular Signaling : The presence of modified nucleosides like m4Cm^{4}Cm can impact signaling pathways related to stress responses in cells .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N(4), O(2')-Dimethylcytidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step protection and deprotection strategies. For example, a reported pathway (Scheme 1) uses (PhO)₂CO and NaHCO₃ in DMF (80°C, 3 h) for initial protection, followed by methyl group introduction via Mg(OCH₃)₂ in refluxing methanol. Acetylation steps ((CH₃CO)₂O, DMAP, pyridine) and final deprotection with NH₃/CH₃OH are critical for purity . Yield optimization requires precise temperature control and reagent stoichiometry, particularly during methylamine (CH₃NH₃⁺Cl⁻) coupling steps .

Q. Which analytical techniques are essential for characterizing this compound purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is mandatory for confirming methyl group positions (e.g., distinguishing O(2') vs. O(3') methylation). Mass spectrometry (MS) validates molecular weight (C₁₁H₁₅N₃O₆; MW 285.25), while HPLC with UV detection (λ ~270 nm) assesses purity. Cross-referencing with synthetic intermediates (e.g., acetylated derivatives) ensures structural fidelity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications: wear nitrile gloves, lab coats, and safety goggles (H315/H319 risks). Use fume hoods to avoid inhalation (H335). In case of skin contact, rinse immediately with water and remove contaminated clothing. Store in sealed containers under inert gas (N₂/Ar) to prevent degradation .

Q. How does this compound differ biologically from unmodified cytidine?

  • Methodological Answer : The dimethylation alters hydrogen-bonding capacity, potentially disrupting Watson-Crick base pairing. This modification may influence RNA stability or protein-RNA interactions. Initial studies suggest roles in tRNA anticodon loop stabilization or ribosomal RNA folding, but functional validation requires comparative assays (e.g., thermal denaturation or crystallography) .

Q. What are the best practices for reporting this compound synthesis in publications?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): include detailed procedures (solvents, catalysts, reaction times), characterization data (NMR shifts, HPLC traces), and purity metrics. For known intermediates, cite prior syntheses; for novel steps, provide spectral evidence and yield percentages. Deposit raw data in repositories like Zenodo for reproducibility .

Advanced Research Questions

Q. How does this compound influence RNA secondary structure and tertiary interactions?

  • Methodological Answer : Use X-ray crystallography or cryo-EM to resolve RNA structures incorporating the modified nucleoside. Molecular dynamics simulations (e.g., AMBER force fields) can predict destabilization of A-form helices due to steric hindrance from methyl groups. Compare with unmodified cytidine via circular dichroism (CD) to assess helical distortion .

Q. What advanced analytical methods resolve ambiguities in this compound tautomerism?

  • Methodological Answer : Isotopic labeling (¹⁵N/¹³C) combined with 2D NMR (HSQC, NOESY) distinguishes κ²-N1,O and κ²-N3,O tautomers. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict tautomer stability, validated by variable-temperature NMR .

Q. How can researchers address contradictions in reported biological activities of this compound?

  • Methodological Answer : Conduct dose-response assays across multiple cell lines to identify context-dependent effects. Use CRISPR/Cas9 to knock out putative methyltransferases (e.g., NSUN family) and assess phenotypic rescue. Cross-validate findings with orthogonal techniques (e.g., ribosome profiling vs. qPCR) .

Q. What experimental designs minimize artifacts when studying this compound in functional RNA assays?

  • Methodological Answer : Synthesize site-specifically modified RNA via solid-phase synthesis with phosphoramidite derivatives. Include unmodified controls and enzymatic digestion (RNase T1/A) to confirm modification integrity. Use in vitro translation systems (e.g., rabbit reticulocyte lysate) to quantify effects on protein synthesis .

Q. How does this compound stability vary under physiological vs. in vitro conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Compare with in-cellulo stability by spiking modified nucleosides into cell lysates and tracking half-life via metabolic labeling (³H/¹⁴C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N(4), O(2')-Dimethylcytidine
Reactant of Route 2
N(4), O(2')-Dimethylcytidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.